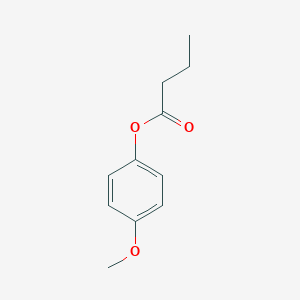
BUTYRIC ACID, p-METHOXYPHENYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, p-methoxyphenyl ester, also known as butyrate phenyl ester, is an organic compound that belongs to the class of carboxylic acid esters. It is a colorless liquid with a sweet odor and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of butyric acid, p-methoxyphenyl ester is not fully understood, but it is believed to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, butyric acid, p-methoxyphenyl ester can lead to the activation of genes that are involved in various biological processes, including cell differentiation and apoptosis.
Biochemische Und Physiologische Effekte
Butyric acid, p-methoxyphenyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to increase the production of short-chain fatty acids in the gut, which can have beneficial effects on gut health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using butyric acid, p-methoxyphenyl ester in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations of using butyric acid, p-methoxyphenyl ester is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of butyric acid, p-methoxyphenyl ester in scientific research. One potential direction is its use in the treatment of inflammatory bowel disease. It has been shown to have anti-inflammatory effects, and could potentially be used to treat diseases such as ulcerative colitis and Crohn's disease. Another potential direction is its use in the treatment of colorectal cancer. It has been shown to induce apoptosis in cancer cells, and could potentially be used as a cancer treatment. Finally, butyric acid, p-methoxyphenyl ester could be used in the development of new antibiotics. It has been shown to have anti-bacterial effects, and could potentially be used to develop new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, butyric acid, p-methoxyphenyl ester is a versatile compound with various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, and has the potential to be used in the treatment of various diseases. While there are limitations to its use in lab experiments, there are several future directions for its use in scientific research, including the treatment of inflammatory bowel disease, colorectal cancer, and the development of new antibiotics.
Synthesemethoden
Butyric acid, p-methoxyphenyl ester can be synthesized by the esterification of butyric acid with p-methoxyphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained after purification by distillation.
Wissenschaftliche Forschungsanwendungen
Butyric acid, p-methoxyphenyl ester has been extensively used in scientific research for its various properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It also has the potential to be used in the treatment of various diseases, including ulcerative colitis, Crohn's disease, and colorectal cancer.
Eigenschaften
CAS-Nummer |
14617-95-9 |
|---|---|
Produktname |
BUTYRIC ACID, p-METHOXYPHENYL ESTER |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(4-methoxyphenyl) butanoate |
InChI |
InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NMHGWSBHBWGJNC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Andere CAS-Nummern |
14617-95-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



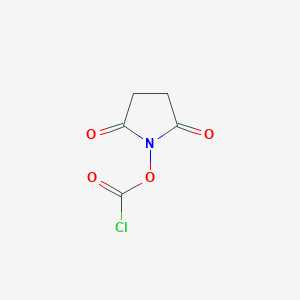
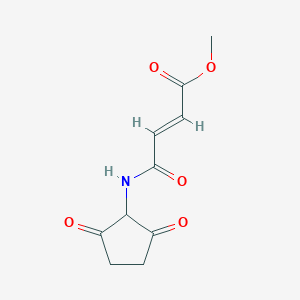
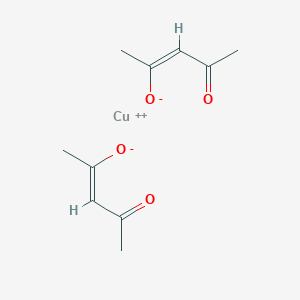
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
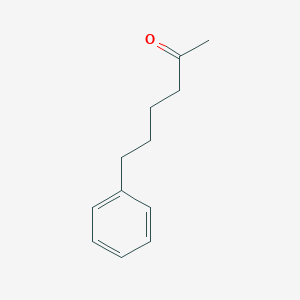
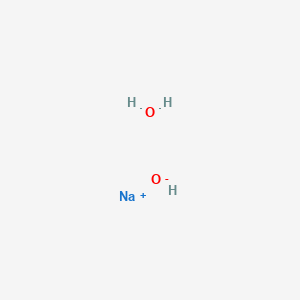
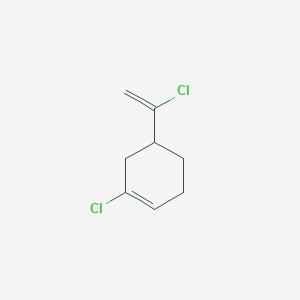
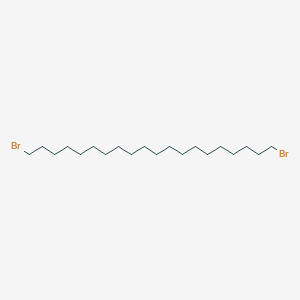



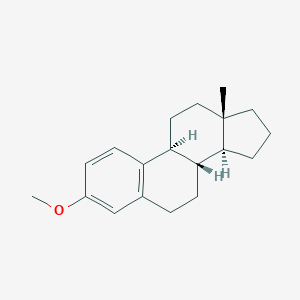
![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)
